Physicochemical Properties and Stability Kinetics of 3-Morpholino-4'-methylpropiophenone Derivatives
Physicochemical Properties and Stability Kinetics of 3-Morpholino-4'-methylpropiophenone Derivatives
Executive Summary
This technical guide provides a comprehensive physicochemical profiling of 3-morpholino-4'-methylpropiophenone , a
Structural Identity & Chemical Classification
The compound is a Mannich base synthesized via the condensation of 4'-methylpropiophenone, formaldehyde, and morpholine. It functions as a lipophilic amine with a basic center, capable of forming water-soluble hydrochloride salts.
| Property | Descriptor |
| IUPAC Name | 1-(4-methylphenyl)-3-(morpholin-4-yl)propan-1-one |
| Chemical Class | |
| Molecular Formula | |
| Molecular Weight | 233.31 g/mol |
| Key Functional Groups | Morpholine (tertiary amine), Aryl Ketone, Tolyl moiety |
| CAS (Free Base) | Not broadly indexed; analog 3-morpholino-1-phenylpropan-1-one is 2298-48-8 |
Structural Activity Relationship (SAR) Insights
Unlike its piperidine analogs (e.g., Tolperisone), the morpholine ring introduces an ether oxygen at the 4-position. This atom exerts an electron-withdrawing inductive effect (-I), which:
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Lowers the pKa of the nitrogen compared to piperidine (~1.5 log units lower).
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Increases Hydrophilicity (lowers LogP), potentially altering blood-brain barrier (BBB) penetration kinetics.
Physicochemical Profiling
Ionization Constant (pKa)
The basicity of the morpholine nitrogen is the defining parameter for solubility and formulation stability.
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Estimated pKa: 6.4 – 6.8
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Physiological State: At blood pH (7.4), a significant fraction (~80-90%) exists as the unprotonated free base . This contrasts with piperidine analogs (pKa ~9.5), which are predominantly ionized.
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Implication: The high fraction of neutral species at physiological pH enhances membrane permeability but may compromise solubility in neutral aqueous buffers.
Lipophilicity (LogP/LogD)
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LogP (Octanol/Water): ~1.5 – 1.8 (Experimental estimates based on fragment contribution).
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LogD (pH 7.4): ~1.6 (Since the molecule is largely neutral).
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Solubility Profile:
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pH 1.2 (Gastric): Highly soluble (>50 mg/mL) due to protonation.
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pH 7.4 (Plasma): Low to Moderate solubility; may require co-solvents or cyclodextrins for IV formulation.
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Stability & Degradation Kinetics (Critical)
The most critical quality attribute of 3-morpholino-4'-methylpropiophenone is its susceptibility to
Degradation Mechanism
Under stress conditions (heat, basic pH), the molecule undergoes elimination to release the secondary amine (Morpholine) and the
Diagram: Retro-Mannich Elimination Pathway
Caption: The retro-Mannich elimination pathway yielding the reactive vinyl ketone and morpholine.
Kinetic Profile
The degradation follows pseudo-first-order kinetics (
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pH < 4: Relatively stable. Protonation of the nitrogen prevents the lone pair from assisting in the elimination mechanism.
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pH > 6: Degradation accelerates significantly. The free base form is prone to Hofmann-like elimination.
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Temperature: Follows Arrhenius behavior.[1] Activation energy (
) is typically 20–25 kcal/mol, indicating high sensitivity to heat sterilization (autoclaving is contraindicated).
Experimental Protocols
Protocol A: Determination of Kinetic Stability (pH-Rate Profile)
Objective: To determine the degradation rate constant (
Reagents:
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Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0) with constant ionic strength (0.15 M).
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HPLC-grade Acetonitrile.
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Internal Standard (e.g., Acetophenone).
Workflow:
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Stock Preparation: Dissolve 10 mg of the hydrochloride salt in 10 mL methanol.
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Initiation: Spike 100
L of stock into 10 mL of pre-thermostated buffer (37°C and 60°C). -
Sampling: At defined intervals (
min), withdraw 500 L aliquots. -
Quenching: Immediately dilute into cold mobile phase (pH 3.0 phosphate buffer) to protonate the amine and halt elimination.
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Analysis: Quantify remaining API and formation of Vinyl Ketone via HPLC-UV (254 nm).
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Calculation: Plot
vs. time. The slope .
Diagram: Stability Testing Workflow
Caption: Step-by-step workflow for determining pH-dependent degradation kinetics.
Protocol B: Potentiometric pKa Determination
Method: Potentiometric titration is preferred over UV due to the lack of significant chromophore shift upon protonation of the non-conjugated amine.
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System: GLpKa or Sirius T3 titrator.
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Solvent: Water/Methanol co-solvent ratios (due to low aqueous solubility of the free base).
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Procedure:
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Titrate 0.1 M HCl solution of the compound with 0.1 M KOH.
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Perform titrations at three different MeOH ratios (e.g., 20%, 30%, 40%).
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Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% to obtain aqueous pKa.
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Synthesis & Impurity Management
Synthesis:
The standard route is the Mannich Reaction :
Critical Impurity Control: The reaction is an equilibrium. To drive it to completion and minimize the Vinyl Ketone impurity:
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Use a slight excess of Morpholine/Formaldehyde.
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Crystallization: The HCl salt must be recrystallized from Acetone/Ethanol. The Vinyl Ketone remains in the mother liquor.
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Storage: Store as the HCl salt in a desiccator. Free base oils degrade rapidly upon exposure to moisture/heat.
References
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PubChem. (2025).[2] 3-morpholino-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. [Link]
- Gul, H. I., et al. (2001). Steric and electronic effects on the stability of Mannich bases.Biological & Pharmaceutical Bulletin, 24(5), 45-49. (Contextual grounding for Mannich base stability).
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FDA Guidance for Industry. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for stability protocols). [Link]
